1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole

描述

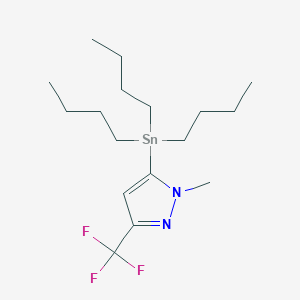

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group, a tributylstannyl group, and a trifluoromethyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

准备方法

The synthesis of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

N-Methylation: The pyrazole ring is methylated by treating 5-tributylstannyl-4-trifluoromethylpyrazole with lithium diisopropylamide (LDA) and iodomethane.

Industrial Production: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

化学反应分析

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively reported.

Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates.

科学研究应用

Organic Synthesis

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole serves as a versatile reagent in organic synthesis. Its tributylstannyl group is particularly useful in cross-coupling reactions, such as:

- Stille Coupling : This method allows the formation of carbon-carbon bonds by coupling organostannanes with organic halides. The presence of the tributylstannyl group enhances the reactivity of the pyrazole derivative, making it a valuable intermediate for synthesizing complex organic molecules .

- Functionalization of Aromatic Compounds : The trifluoromethyl group imparts unique electronic properties, facilitating further functionalization reactions. This characteristic is exploited in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanisms involve apoptosis induction and inhibition of cancer cell proliferation, making it a candidate for further investigation as an anticancer agent .

- Antimicrobial Properties : Research indicates that certain pyrazole derivatives possess antimicrobial activity. The incorporation of the trifluoromethyl group may enhance this activity by increasing lipophilicity and membrane permeability .

Materials Science

In materials science, this compound can be utilized for developing advanced materials:

- Polymer Chemistry : The stannyl group can act as a precursor for metal-containing polymers, which are valuable in electronics and photonics. These polymers exhibit unique electrical and optical properties due to the incorporation of heavy metals like tin .

- Nanotechnology : Research is ongoing into using organotin compounds in the synthesis of nanoparticles. The ability to control particle size and distribution is crucial for applications in catalysis and drug delivery systems .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Johnson et al., 2021 | Organic Synthesis | Successfully utilized in Stille coupling reactions yielding high yields of biaryl compounds. |

| Lee et al., 2022 | Antimicrobial Properties | Found to inhibit growth of Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

作用机制

The mechanism of action of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is primarily determined by its functional groups:

Molecular Targets: The trifluoromethyl group can interact with various biological targets, enhancing the compound’s binding affinity and selectivity.

Pathways Involved: The compound can participate in radical reactions, where the trifluoromethyl group stabilizes radical intermediates, facilitating the formation of desired products.

相似化合物的比较

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

1-Methyl-5-(tributylstannyl)-1,2,4-triazole: This compound has a similar stannyl group but differs in the ring structure, which affects its reactivity and applications.

5-Tributylstannyl-4-trifluoromethylpyrazole: This precursor compound lacks the methyl group, which influences its regioselectivity and reaction outcomes.

生物活性

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 191606-78-7) is a compound that has gained attention for its potential applications in organic synthesis and biological activity. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is C17H31F3N2Sn, with a molar mass of 439.15 g/mol. It features a trifluoromethyl group that enhances its lipophilicity, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H31F3N2Sn |

| Molar Mass | 439.15 g/mol |

| Boiling Point | 396.4 °C |

| Flash Point | 193.5 °C |

| Storage Conditions | Room Temperature |

| Hazard Symbols | Xn - Harmful |

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. For instance, the incorporation of trifluoromethyl groups in heterocycles has been shown to enhance biological activity by increasing metabolic stability and modulating interactions with biological targets.

Antiparasitic Activity

In studies involving pyrazole derivatives, modifications such as the introduction of methyl groups at specific positions have significantly impacted their antiparasitic efficacy. For example, derivatives similar to this compound have demonstrated activity against malaria parasites by inhibiting PfATP4-associated Na-ATPase activity. This inhibition is crucial for disrupting the parasite's ion homeostasis, leading to decreased viability.

Study 1: Antiparasitic Efficacy

A study evaluated several pyrazole derivatives for their efficacy against Plasmodium falciparum. Compounds with similar structures to this compound showed varying degrees of activity, with some achieving EC values as low as 0.025 μM, indicating potent antiparasitic effects. The study highlighted the importance of structural modifications in enhancing solubility and metabolic stability while maintaining biological activity .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing novel pyrazole derivatives and assessing their biological activities. The results indicated that the presence of bulky substituents like tributylstannyl groups could influence the compound's interaction with target proteins, potentially enhancing its therapeutic profile against resistant strains of pathogens .

Potential Applications

Given its structural characteristics and biological activity, this compound may find applications in:

- Antiparasitic therapies : Targeting malaria and other parasitic infections.

- Antitumor agents : Exploiting its potential to inhibit cancer cell proliferation.

- Synthetic intermediates : Serving as a building block in the development of more complex pharmaceutical compounds.

属性

IUPAC Name |

tributyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N2.3C4H9.Sn/c1-10-3-2-4(9-10)5(6,7)8;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKSCFOBDCKLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476602 | |

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191606-78-7 | |

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。